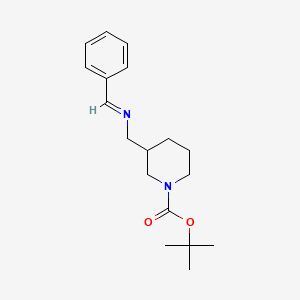

5-氯-1-异戊基吲哚啉-2,3-二酮

描述

5-Chloro-1-isopentylindoline-2,3-dione, also known as CPTIO, is a commercially available nitric oxide (NO) scavenger used in scientific experiments related to NO biology . It is an important pharmaceutical intermediate for synthesizing 5-chlorooxindole .

Synthesis Analysis

The synthesis of fused multifunctionalized isoindole-1,3-diones, which includes 5-Chloro-1-isopentylindoline-2,3-dione, involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular formula of 5-Chloro-1-isopentylindoline-2,3-dione is C13H14ClNO2 and its molecular weight is 251.71 .Chemical Reactions Analysis

The overall transformation involved in the synthesis of 5-Chloro-1-isopentylindoline-2,3-dione includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis

The molecular formula of 5-Chloro-1-isopentylindoline-2,3-dione is C13H14ClNO2 and its molecular weight is 251.71 .科学研究应用

合成和表征

- 利用氯喹啉衍生物合成了新型钯环,展示了在双核钯配合物开发中的应用。这些化合物通过元素分析、光谱研究和 X 射线晶体学进行了表征,突出了它们在材料科学和催化中的潜力 (Elgazwy,2009)。

与生物分子的相互作用

- 研究了与“5-氯-1-异戊基吲哚啉-2,3-二酮”类似的合成化合物,特别是“5,6-二氯-2-[2-(吡啶-2-基)乙基]异吲哚啉-1,3-二酮”,及其与牛血清白蛋白 (BSA) 的结合。这项研究提供了对该化合物药代动力学和药效学的见解,突出了其在药物开发中的潜力 (Alanazi 等人,2018)。

晶体结构和 DFT 研究

- 利用密度泛函理论 (DFT) 研究了异吲哚啉化合物的晶体结构和振动频率,提供了对其电子和光学性质的见解。此类研究对于理解分子结构和设计具有所需特性的新材料至关重要 (Evecen 等人,2016)。

药物-DNA 相互作用研究

- 对生物相容有机硒氰酸盐与 DNA 的沟槽结合机制的研究突出了类似化合物在治疗应用中的潜力。这些研究对于抗癌和神经保护药物的开发至关重要 (Mati 等人,2013)。

缓蚀

- 5-氯异靛红衍生物(包括 5-氯-1-(2-(二甲氨基)乙基)吲哚啉-2,3-二酮)在盐酸溶液中对低碳钢的缓蚀效率的研究表明此类化合物在保护金属免受腐蚀方面的适用性。这项研究对于从事金属保存的行业至关重要 (Tribak 等人,2020)。

聚(多巴胺)结构阐明

- 基于固态光谱和晶体学技术,提出了与 5,6-二羟基吲哚啉及其二酮衍生物相关的聚(多巴胺)的新结构。此类研究对于理解和利用聚(多巴胺)作为防污剂至关重要 (Dreyer 等人,2012)。

作用机制

Target of Action

The primary target of 5-Chloro-1-isopentylindoline-2,3-dione is the dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including motor activity, motivation, reward, and the release of various hormones.

Mode of Action

5-Chloro-1-isopentylindoline-2,3-dione interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, potentially influencing neurotransmission and neuronal activity.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds that includes 5-chloro-1-isopentylindoline-2,3-dione, have favorable properties as ligands of the dopamine receptor d2

Result of Action

It has been suggested that isoindolines and isoindoline-1,3-dione compounds may have potential applications as antipsychotic agents . This suggests that 5-Chloro-1-isopentylindoline-2,3-dione could potentially influence neuronal activity and neurotransmission, with potential implications for conditions such as Parkinson’s disease .

安全和危害

未来方向

属性

IUPAC Name |

5-chloro-1-(3-methylbutyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-8(2)5-6-15-11-4-3-9(14)7-10(11)12(16)13(15)17/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHWIQFYLGKKGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-isopentylindoline-2,3-dione | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione](/img/structure/B2515746.png)

![4-Ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2515748.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2515749.png)

![N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2515752.png)

![6-Tert-butyl-2-[1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2515760.png)

![N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2515761.png)